Furan, tetrahydro-2-(pentyloxy)-
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Overview
Description
Furan, tetrahydro-2-(pentyloxy)- is a heterocyclic organic compound. It is a derivative of furan, which is a five-membered aromatic ring containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of a tetrahydrofuran ring substituted with a pentyloxy group at the second position. Furans and their derivatives have a wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of furan derivatives, including tetrahydro-2-(pentyloxy)-furan, can be achieved through several methods. One common method involves the cyclization of diols and triols in the presence of gold catalysts. This reaction takes place in an aqueous medium within nanomicelles, where the hydrophobic effect drives the dehydration process . Another method involves the use of palladium catalysis to synthesize 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid . Industrial production methods often involve the acid-catalyzed dehydration of 1,4-butanediol, which is derived from the condensation of acetylene with formaldehyde followed by hydrogenation .
Chemical Reactions Analysis
Furan, tetrahydro-2-(pentyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In the presence of a solid acid catalyst, tetrahydrofuran reacts with hydrogen sulfide to form tetrahydrothiophene . Common reagents used in these reactions include palladium, gold, and copper catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst and tolerates a diverse array of functional groups .
Scientific Research Applications
Furan, tetrahydro-2-(pentyloxy)- has numerous scientific research applications. In chemistry, it is used as a precursor to polymers and as a versatile solvent due to its polar nature and wide liquid range . In biology and medicine, furan derivatives exhibit a wide range of biological and pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties . In industry, furans are used in the production of pharmaceuticals, resins, agrochemicals, and lacquers .
Mechanism of Action
The mechanism of action of furan, tetrahydro-2-(pentyloxy)- involves its interaction with various molecular targets and pathways. Furan derivatives exhibit their effects through a variety of mechanisms, including inhibition of bacterial cell wall synthesis, disruption of microbial cell membranes, and interference with DNA replication . The specific molecular targets and pathways involved depend on the particular furan derivative and its intended application.
Comparison with Similar Compounds
Furan, tetrahydro-2-(pentyloxy)- can be compared with other similar compounds, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran. These compounds, like furan, tetrahydro-2-(pentyloxy)-, are derived from biomass and are considered sustainable and environmentally friendly alternatives to petroleum-based chemicals . each compound has unique properties and applications. For example, 2,5-furandicarboxylic acid is used in the synthesis of polymers, while 2,5-dimethylfuran is used as a biofuel .
Properties
CAS No. |
62987-04-6 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-pentoxyoxolane |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-7-10-9-6-5-8-11-9/h9H,2-8H2,1H3 |
InChI Key |
KJSWCDQLCQFZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1CCCO1 |
Origin of Product |
United States |
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